molecular formula C8H7FO3 B1331121 3-Fluoromandelic acid CAS No. 395-05-1

3-Fluoromandelic acid

Cat. No. B1331121
CAS RN: 395-05-1
M. Wt: 170.14 g/mol
InChI Key: HNUJOYMRHWMPOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 4-amino-3-fluorophenylboronic acid involves a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis, yielding a product with a pendant amine group for further functionalization . Similarly, the preparation of various 3-amino-2-fluoro carboxylic acid derivatives is described, utilizing reactions with (diethylamino)sulfur trifluoride (DAST) and subsequent incorporation into more complex structures like cyclic β-peptides . Additionally, the synthesis of (S)-(+)-3′-Fluoroabscisic acid, an analogue of abscisic acid, demonstrates the use of fluorination to resist metabolic cyclization, a technique that could be relevant for the stability of 3-fluoromandelic acid .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity and interaction with other molecules. The X-ray crystal structure of 4-amino-3-fluorophenylboronic acid reveals a low pKa value, which is significant for its interaction with biological systems . The stereochemistry of the synthesized β-amino acid derivatives is also discussed, providing valuable information on the molecular configuration of these fluorinated compounds .

Chemical Reactions Analysis

The papers describe various chemical reactions involving fluorinated compounds. For example, the synthesis of 3-fluoroaspartic acid involves the reaction of dibenzyl difluoromaleate with dibenzylamine, followed by reduction and hydrogenolysis steps . Another study details the conversion of 3-fluoro-2-hydroxynitriles to 3-fluoropyruvic acids, demonstrating the versatility of these intermediates . These reactions highlight the reactivity of fluorinated compounds and their potential transformations, which could be applicable to 3-fluoromandelic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. The papers discuss the characterization of these compounds using various spectroscopic methods, including IR, Raman, and NMR spectroscopy, as well as mass spectrometry and elemental analysis . The interaction of 5-fluoroorotic acid with transition metals is also studied, revealing different coordination modes and the influence of fluorine on metal-ligand interactions . These analyses provide a foundation for understanding the properties of 3-fluoromandelic acid.

Scientific Research Applications

Crystal Structures and Thermochemical Properties

3-Fluoromandelic acid has been extensively studied for its crystal structures and thermochemical properties. Larsen and Marthi (1997) analyzed the crystal structures of optically active monofluoro-substituted mandelic acids, including 3-fluoromandelic acid, to understand their melting enthalpies and hydrogen-bonding schemes. This research contributes to a better understanding of the structural differences in α-hydroxycarboxylic acids and their relation to racemic counterparts (Larsen & Marthi, 1997).

Enzymatic Resolution in Organic Media

The enzymatic resolution of 3-fluoromandelic acid using lipase PS "Amano" SD enzyme supported on Celite has been documented by Mendiola et al. (2012). This study highlights the improved activity and stability of lipase PS in organic media, enabling the robust resolution scale-up of 3-fluoromandelic acid. This methodology has broader applications for producing optically pure (R)-mandelic acids (Mendiola et al., 2012).

Use in Diastereomeric Phases Analysis

Valente and Moore (2000) studied the resolution of isomeric 2'-, 3'-, and 4'-fluoromandelic acids with pseudoephedrine, leading to the identification of seven diastereomeric phases. This research contributes to understanding the solubility and crystal structure types of these phases, which is significant for the resolution of fluoromandelic acid diastereomers (Valente & Moore, 2000).

Fluorescent Recognition and Catalyst Screening

Li et al. (2005) explored the enantioselective fluorescent recognition of a soluble "supported" chiral acid, demonstrating that fluorescent sensors can determine the enantiomeric excesses of various 3-fluoromandelic acid samples. This method provides a new approach to chiral catalyst screening, utilizing the unique solubility properties of 3-fluoromandelic acid for easy isolation from reaction mixtures (Li et al., 2005).

Fluorometric Analysis in Biological Studies

Fluorescent amino acids, including those derived from 3-fluoromandelic acid, are increasingly used as versatile building blocks in chemical biology. Cheng et al. (2020) reviewed recent advances in the design and synthesis of fluorescent amino acids for tracking protein–protein interactions and imaging nanoscopic events with high spatial resolution (Cheng et al., 2020).

Safety And Hazards

3-Fluoromandelic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(3-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUJOYMRHWMPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoromandelic acid

CAS RN

395-05-1
Record name 395-05-1
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Record name 2-(3-fluorophenyl)-2-hydroxyacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
J Mendiola, S Garcia-Cerrada, O de Frutos… - … Process Research & …, 2012 - ACS Publications
… On the basis of our findings, we envisaged the enzymatic resolution of 3-fluoromandelic acid (… In the present contribution the development of a robust resolution of 3-fluoromandelic acid …
Number of citations: 10 pubs.acs.org
X Yuan, J Ou, P Zhang, W Xu, B Jiang… - International Journal of …, 2020 - Elsevier
A new heterogeneous bio-catalyst was prepared by the immobilization of lipase from Pseudomonas fluorescents (PFL) onto metal-organic frameworks (MOF), NH 2 -MIL-53(Fe), using …
Number of citations: 16 www.sciencedirect.com
J von Langermann, E Temmel… - Journal of Chemical & …, 2015 - ACS Publications
The solid phase behavior of a series of monosubstituted F-, Cl-, Br-, I-, and CH 3 - and two 2,4-halogen-disubstituted 2-hydroxy-2-phenylacetic acid (mandelic acid) derivatives was …
Number of citations: 10 pubs.acs.org
S Rohani - CrystEngComm, 2010 - scripts.iucr.org
… Of special note amongst the relationships discovered was the isostructurality of one of the polymorphs of 2-fluoromandelic acid and one of the polymorphs of 3 fluoromandelic acid. We …
Number of citations: 3 scripts.iucr.org
SJ Coles - Crystallizing Ideas–The Role of Chemistry, 2016 - Springer
… It is therefore also observed in the structures of 3-fluoromandelic acid (polymorph 2), 4-iodomandelic acid and 4-chloromandelic acid. This relationship alone is remarkable—prior to …
Number of citations: 5 link.springer.com
EJ Valente, CW Miller, J Zubkowski, DS Eggleston… - Chirality, 1995 - Wiley Online Library
… Group 2 structures are those of the L-salts of (-)-ephednne with the 4‘mbstituted mandelic acids and 3’-fluoromandelic acid. A representative of this group is illustrated in Figure 3. Group …
Number of citations: 20 onlinelibrary.wiley.com
H Gai - 1996 - ourspace.uregina.ca
Potassium fcrrate (VI) may be used to oxidize a wide variety of organic com pounds. It is known to be a selective oxidant with specific applications in organic synthesis. For example, …
Number of citations: 4 ourspace.uregina.ca
EJ Valente, G Ruggiero, CW Miller… - Materials Synthesis and …, 1997 - Springer
Study of crystal and molecular structures offers detailed pictures of intermolecular interactions in the solid state. These serve as exemplars for the understanding of intermolecular …
Number of citations: 1 link.springer.com
EJ Valente, G Ruggiero, CW Miller - Materials Synthesis and …, 2013 - books.google.com
… Group 2 structures are those of the L-salts of ephedrine and the 4'-substituted mandelic acids and 3'-fluoromandelic acid. One of the ephedrinium secondary ammonium H's forms a two…
Number of citations: 0 books.google.com
P Bracco, G Torrelo, S Noordam, G De Jong… - Catalysts, 2018 - mdpi.com
The hydroxynitrile lyase from Prunus amygdalus was immobilized on Celite R-633. The immobilized enzyme could successfully be utilized in buffer saturated MTBE and excellent …
Number of citations: 13 www.mdpi.com

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